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molecular formula C15H12O B3052548 2-Methoxyanthracene CAS No. 42298-28-2

2-Methoxyanthracene

Cat. No. B3052548
M. Wt: 208.25 g/mol
InChI Key: PKBMZUCVKZJZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04790961

Procedure details

A solution of 2 g of 2-methoxyanthracene and 25 ml methylene chloride were stirred and chilled at -70° C. (acetone/dry-ice bath) under a dry atmosphere. A solution of 60 ml of methylene chloride and 11 ml of 1N boron tribromide in methylene chloride was added slowly through a compensating addition funnel. The mixture was then allowed to warm slowly to ambient temperature under a dry atmosphere. After 24 hours, 20 ml of water were added and the mixture was extracted with ether (4×25 ml). A brown solid, 1.7 g (92%), decomp. ca. 200° C. (lit.** decomp. 200° C.) was obtained after ether evaporation and drying under vacuum for 16 hours. IR (KBr): 3540-3460, 3460-3100 (--OH), 1630, 1480, 1460, 1410, 1380, 1320, 1280-1270, 1200-1170, 950, 880, 800, 735 cm-1. 1H NMR (CD3COCD3 /TMS): δ8.3, 8.44, 8.8; 8.13-7.8; 7.15-7.52 (ArH).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:16]=[CH:15][C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=1.CC(C)=O.C(=O)=O.B(Br)(Br)Br.O>C(Cl)Cl>[OH:2][C:3]1[CH:16]=[CH:15][C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC2=CC3=CC=CC=C3C=C2C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
11 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (4×25 ml)
CUSTOM
Type
CUSTOM
Details
ca. 200° C. (lit.** decomp. 200° C.) was obtained
CUSTOM
Type
CUSTOM
Details
after ether evaporation
CUSTOM
Type
CUSTOM
Details
drying under vacuum for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC1=CC2=CC3=CC=CC=C3C=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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